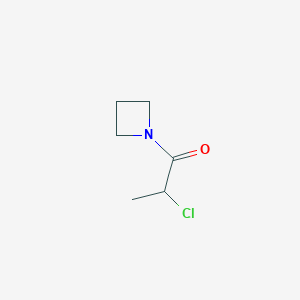

1-(Azetidin-1-yl)-2-chloropropan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(azetidin-1-yl)-2-chloropropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO/c1-5(7)6(9)8-3-2-4-8/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMAWONOMMJHATR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Azetidin 1 Yl 2 Chloropropan 1 One

Established Synthetic Routes and Precursors

The construction of the target molecule is most directly achieved by forming the amide bond between the azetidine (B1206935) ring and the 2-chloropropanoyl moiety. An alternative strategy involves first forming a propanoyl-azetidine amide and subsequently introducing the chlorine atom.

The most direct and common method for synthesizing 1-(azetidin-1-yl)-2-chloropropan-1-one is the N-acylation of azetidine with 2-chloropropionyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the secondary amine of the azetidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

This reaction is typically performed under conditions that facilitate the formation of the amide bond while neutralizing the hydrogen chloride (HCl) byproduct. A common approach is the Schotten-Baumann reaction condition, which involves the use of a base to scavenge the generated acid.

Precursors:

Azetidine: A four-membered saturated heterocycle containing one nitrogen atom.

2-Chloropropionyl chloride: A reactive acyl chloride that serves as the source of the 2-chloropropanoyl group. It can be synthesized from 2-chloropropionic acid, which in turn is often derived from lactic acid. patsnap.comgoogle.com

The reaction is generally carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM), diethyl ether, or tetrahydrofuran (B95107) (THF), to prevent side reactions with the solvent. A tertiary amine base, like triethylamine (B128534) (Et₃N) or pyridine, is added to the reaction mixture. researchgate.netresearchgate.net The base neutralizes the HCl formed, preventing the protonation of the azetidine starting material, which would render it non-nucleophilic. The reaction is often initiated at a low temperature (e.g., 0 °C) to control the exothermic nature of the acylation and then allowed to warm to room temperature to ensure completion.

| Parameter | Condition | Purpose |

| Reactants | Azetidine, 2-Chloropropionyl Chloride | Formation of the target amide |

| Solvent | Dichloromethane (DCM), THF, Diethyl Ether | Inert reaction medium |

| Base | Triethylamine (Et₃N), Pyridine | HCl scavenger |

| Temperature | 0 °C to Room Temperature | To control reaction rate and prevent side reactions |

An alternative, two-step synthetic strategy involves the α-halogenation of a pre-formed amide precursor, 1-(azetidin-1-yl)propan-1-one.

Step 1: Synthesis of 1-(azetidin-1-yl)propan-1-one This intermediate is synthesized via the N-acylation of azetidine with propionyl chloride, using similar conditions to those described in section 2.1.1.

Step 2: α-Chlorination The second step involves the selective chlorination of the α-carbon (the carbon adjacent to the carbonyl group) of 1-(azetidin-1-yl)propan-1-one. This can be achieved using various chlorinating agents. The reaction typically proceeds via the formation of an enol or enolate intermediate, which then attacks the electrophilic chlorine source. Common reagents for the α-chlorination of carbonyl compounds include N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂). researchgate.net The choice of reagent and conditions is critical to avoid over-halogenation or other side reactions.

| Parameter | Condition | Purpose |

| Substrate | 1-(Azetidin-1-yl)propan-1-one | Precursor for halogenation |

| Chlorinating Agent | N-Chlorosuccinimide (NCS), Sulfuryl Chloride (SO₂Cl₂) | To introduce a chlorine atom at the α-position |

| Solvent | Carbon Tetrachloride (CCl₄), Chloroform (CHCl₃) | Inert reaction medium |

| Initiator/Catalyst | Radical initiator (e.g., AIBN) or acid/base catalyst | To facilitate enol/enolate formation and reaction |

While less direct, other synthetic methodologies for forming α-chloro amides could potentially be adapted. For instance, coupling reactions involving azetidine and a pre-functionalized three-carbon chain could be envisioned. Another approach might involve the ring-opening of a suitable aziridine (B145994) derivative, followed by cyclization and functional group manipulation, though such routes are significantly more complex and less atom-economical than the direct acylation or halogenation methods.

Optimization of Reaction Conditions and Yields in Laboratory Synthesis

Optimizing the synthesis of 1-(azetidin-1-yl)-2-chloropropan-1-one in a laboratory setting focuses on maximizing the yield and purity of the final product while minimizing reaction time and side-product formation.

For the acylation route (2.1.1) , key parameters for optimization include:

Stoichiometry: Using a slight excess of the acyl chloride can drive the reaction to completion, but a large excess can lead to purification challenges. Typically, 1.0 to 1.2 equivalents of 2-chloropropionyl chloride are used. A slight excess of the base (e.g., 1.1 to 1.3 equivalents) is also common.

Temperature Control: The slow, dropwise addition of 2-chloropropionyl chloride to a cooled solution of azetidine and base is crucial. Maintaining a low temperature (0 °C) during addition minimizes potential side reactions and decomposition of the acid chloride.

Solvent and Base Selection: The choice of solvent can influence reaction rates and solubility. Dichloromethane is often preferred for its inertness and ease of removal. The basicity of the amine scavenger is also important; triethylamine is commonly used due to its suitable basicity and the volatility of its hydrochloride salt, which sometimes precipitates from the reaction mixture.

Work-up Procedure: A standard aqueous work-up is used to remove the base hydrochloride salt and any unreacted starting materials. This typically involves washing the organic layer with dilute acid, water, and brine, followed by drying and solvent evaporation.

For the halogenation route (2.1.2) , optimization focuses on achieving mono-chlorination selectively:

Choice of Chlorinating Agent: N-chlorosuccinimide (NCS) is often a milder and more selective reagent than sulfuryl chloride, reducing the risk of di-chlorination.

Reaction Initiation: For radical-based chlorinations, the concentration of the radical initiator (like AIBN or benzoyl peroxide) and the reaction temperature are critical. For acid- or base-catalyzed routes, the choice and amount of catalyst are optimized to favor the formation of the kinetic enolate, leading to the desired product.

Stereoselective Synthesis of Enantiopure 1-(Azetidin-1-yl)-2-chloropropan-1-one

The 2-chloropropanoyl moiety contains a stereocenter at the C2 position. Consequently, 1-(azetidin-1-yl)-2-chloropropan-1-one exists as a pair of enantiomers: (R)-1-(azetidin-1-yl)-2-chloropropan-1-one and (S)-1-(azetidin-1-yl)-2-chloropropan-1-one.

A stereoselective synthesis is achieved by employing a chiral starting material. The most practical approach is to use an enantiomerically pure form of 2-chloropropionyl chloride. The acylation reaction (2.1.1) does not involve bond formation or breaking at the chiral center, and thus the stereochemistry is transferred directly from the precursor to the product with high fidelity.

Synthesis of Enantiopure 2-Chloropropionyl Chloride: Optically active 2-chloropropionyl chloride is commonly prepared from the corresponding enantiopure lactic acid ((S)-(-)-lactic acid or (R)-(+)-lactic acid), which is a readily available chiral building block from biological sources. patsnap.com The reaction typically involves treatment of the enantiopure lactic acid with a chlorinating agent such as thionyl chloride (SOCl₂). patsnap.comgoogle.com This reaction proceeds with inversion of configuration at the stereocenter. Therefore, to synthesize (S)-2-chloropropionyl chloride, one would start with (R)-lactic acid.

| Precursor | Reagent | Product | Stereochemical Outcome |

| (R)-(+)-Lactic Acid | Thionyl Chloride (SOCl₂) | (S)-(-)-2-Chloropropionyl Chloride | Inversion of configuration |

| (S)-(-)-Lactic Acid | Thionyl Chloride (SOCl₂) | (R)-(+)-2-Chloropropionyl Chloride | Inversion of configuration |

By using (S)-(-)-2-chloropropionyl chloride in the acylation reaction with azetidine, one can selectively synthesize (S)-1-(azetidin-1-yl)-2-chloropropan-1-one.

Scale-Up Considerations for Academic and Research Applications

Transitioning the synthesis of 1-(azetidin-1-yl)-2-chloropropan-1-one from a small laboratory scale to larger quantities for extensive research presents several challenges.

Reagent Handling and Safety: 2-Chloropropionyl chloride is corrosive, moisture-sensitive, and lachrymatory. On a larger scale, its handling requires specialized equipment, such as glove boxes or fume hoods with scrubbers, and careful control over atmospheric moisture. Thionyl chloride, used in the precursor synthesis, is also highly toxic and corrosive.

Thermal Management: The N-acylation reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Effective cooling and controlled addition rates are critical to prevent runaway reactions and the formation of degradation products.

Purification: While small-scale purification can be readily achieved by column chromatography, this method becomes cumbersome and expensive for larger quantities. Developing a robust crystallization or distillation procedure for the final product is highly desirable for efficient and scalable purification.

Continuous Flow Synthesis: Modern flow chemistry techniques offer potential advantages for scaling up this synthesis. nih.gov A continuous flow reactor could provide superior control over reaction temperature and mixing, improve safety by minimizing the amount of hazardous material present at any given time, and allow for a more streamlined, automated process. nih.govnih.gov This approach could be particularly beneficial for the production of the 2-chloropropionyl chloride precursor and its subsequent reaction with azetidine. nih.gov

Chemical Reactivity and Transformation Studies of 1 Azetidin 1 Yl 2 Chloropropan 1 One

Reactions Involving the Alpha-Chloro Functionality

The chlorine atom is positioned on the carbon alpha to the carbonyl group, making it an electrophilic center. The electron-withdrawing nature of the adjacent carbonyl group activates the C-Cl bond towards nucleophilic substitution and also influences the acidity of the alpha-proton, which is relevant for elimination reactions.

The secondary carbon bearing the chlorine atom is a prime site for nucleophilic substitution. Given that it is a secondary alkyl halide, both SN1 and SN2 mechanisms are theoretically possible, with the outcome heavily dependent on the reaction conditions (nucleophile strength, solvent, temperature).

The SN2 (Substitution Nucleophilic Bimolecular) pathway is expected to be favored under conditions involving strong, typically anionic, nucleophiles in polar aprotic solvents. The reaction proceeds via a backside attack, inverting the stereochemistry at the alpha-carbon if it is chiral. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

The SN1 (Substitution Nucleophilic Unimolecular) pathway involves the formation of a carbocation intermediate after the departure of the chloride leaving group. This mechanism is favored by polar protic solvents, which can stabilize both the departing leaving group and the carbocation intermediate, and by weak nucleophiles. The adjacent carbonyl group, however, can destabilize a neighboring carbocation due to its electron-withdrawing inductive effect, potentially disfavoring the SN1 pathway.

A related compound, 1-(Azetidin-1-yl)-2-chloroethanone, is noted for its reactivity, which allows for the introduction of the azetidine (B1206935) moiety into larger molecules, often through reactions that form covalent bonds with nucleophilic residues. myskinrecipes.com This suggests that the alpha-chloro position in such structures is indeed a reactive site for substitution.

Table 1: Predicted Nucleophilic Substitution Reactions This table presents hypothetical reaction outcomes based on general chemical principles.

| Nucleophile (Nu⁻) | Reaction Type | Potential Product | Conditions |

| NaN₃ (Azide) | SN2 | 1-(Azetidin-1-yl)-2-azidopropan-1-one | Polar aprotic solvent (e.g., DMF) |

| KCN (Cyanide) | SN2 | 1-(Azetidin-1-yl)-2-cyanopropan-1-one | Polar aprotic solvent (e.g., DMSO) |

| CH₃ONa (Methoxide) | SN2 | 1-(Azetidin-1-yl)-2-methoxypropan-1-one | Methanol (can also promote E2) |

| H₂O (Water) | SN1/SN2 | 1-(Azetidin-1-yl)-2-hydroxypropan-1-one | Polar protic solvent, heat |

Elimination reactions compete with nucleophilic substitutions and lead to the formation of an alkene. These reactions involve the removal of the chlorine atom and a proton from the adjacent beta-carbon.

The E2 (Elimination Bimolecular) mechanism is a concerted, one-step process that requires a strong base. youtube.com The base abstracts a proton from the beta-carbon while the C-Cl bond breaks simultaneously, forming a double bond. youtube.com For the E2 reaction to occur efficiently, an anti-periplanar arrangement of the beta-hydrogen and the chlorine leaving group is typically required. youtube.com The rate is dependent on the concentration of both the substrate and the base. youtube.com Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2 elimination over SN2 substitution.

The E1 (Elimination Unimolecular) mechanism proceeds through the same carbocation intermediate as the SN1 reaction. youtube.com Following carbocation formation, a weak base (which can be the solvent) removes a beta-proton to form the double bond. youtube.com E1 reactions are favored under the same conditions as SN1 reactions (polar protic solvents, weak bases) and often occur concurrently with them. youtube.com

Table 2: Predicted Elimination Reaction Products This table presents hypothetical reaction outcomes based on general chemical principles.

| Base | Reaction Type | Major Product | Conditions |

| Potassium tert-butoxide (t-BuOK) | E2 | 1-(Azetidin-1-yl)prop-1-en-1-one | High temperature, non-polar solvent |

| Sodium Ethoxide (NaOEt) in Ethanol | E2/SN2 | Mixture of elimination and substitution products | Ethanol, heat |

| H₂O (Water) with Heat | E1/SN1 | Mixture of elimination and substitution products | High temperature |

While the azetidine ring is strained, it is generally stable and requires activation to undergo ring-opening. magtech.com.cn Such reactions often necessitate Lewis acid catalysis or the conversion of the azetidine nitrogen into a quaternary ammonium (B1175870) salt, which makes the ring more susceptible to nucleophilic attack. mdpi.com

It is conceivable that an intramolecular reaction could occur where the amide oxygen acts as a nucleophile, attacking the alpha-carbon and displacing the chloride. This would lead to a bicyclic, positively charged intermediate. Subsequent attack by a nucleophile could then lead to the opening of the azetidine ring. However, this pathway is speculative and would depend heavily on reaction conditions designed to promote such a cyclization-opening sequence. More commonly, ring-opening reactions of N-acyl azetidines are initiated by external nucleophiles attacking one of the azetidine ring carbons, a process that is generally difficult without specific activation. magtech.com.cniitk.ac.in

Reactivity of the Carbonyl Group

The carbonyl carbon of the amide is electrophilic due to the polarization of the C=O bond, where the oxygen atom draws electron density from the carbon. libretexts.org This makes it a target for nucleophiles. However, the reactivity of an amide carbonyl is significantly lower than that of aldehydes or ketones. This reduced reactivity is due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl system, creating a resonance structure that decreases the partial positive charge on the carbonyl carbon.

Nucleophilic addition is a characteristic reaction of carbonyl groups. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the pi-bond and forming a tetrahedral intermediate. masterorganicchemistry.com For amides like 1-(Azetidin-1-yl)-2-chloropropan-1-one, this reaction is generally difficult and requires powerful nucleophiles, such as those found in organometallic reagents (e.g., Grignard reagents or organolithium compounds). The initial tetrahedral intermediate formed would be unstable and could potentially lead to the cleavage of the C-N bond, although this is less favorable than with other carboxylic acid derivatives like esters or acid chlorides.

Reductions: The amide carbonyl group is resistant to reduction but can be reduced by powerful reducing agents. Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the amide to an amine. This reaction would convert the 1-(Azetidin-1-yl)-2-chloropropan-1-one into 1-(1-(azetidin-1-yl)-2-chloropropyl)azetidine. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically not strong enough to reduce amides.

Oxidations: The carbonyl group of the amide is already in a high oxidation state and is generally not susceptible to further oxidation under standard conditions. The other parts of the molecule, such as the C-H bonds, would be more likely sites for oxidation, but this typically requires harsh conditions and may lead to complex product mixtures.

Table 3: Predicted Carbonyl Reactivity This table presents hypothetical reaction outcomes based on general chemical principles.

| Reagent | Reaction Type | Potential Product |

| Lithium aluminum hydride (LiAlH₄), then H₂O | Reduction | 1-(1-(Azetidin-1-yl)-2-chloropropyl)azetidine |

| Methylmagnesium bromide (CH₃MgBr), then H₃O⁺ | Nucleophilic Addition (speculative) | 1-(Azetidin-1-yl)-2-chloropropan-1,1-diol followed by potential rearrangement or decomposition |

| Sodium borohydride (NaBH₄) | Reduction | No Reaction |

Condensation Reactions

No specific studies on the condensation reactions involving 1-(Azetidin-1-yl)-2-chloropropan-1-one have been reported. In principle, the α-proton to the carbonyl group could be abstracted by a strong base, generating an enolate. This enolate could then participate in condensation reactions, such as aldol (B89426) or Claisen-type reactions. However, the presence of the α-chloro substituent would likely complicate this reactivity, potentially favoring other reaction pathways such as elimination or rearrangement. The reactivity of α-halo amides in condensation reactions is highly substrate-dependent and often requires specific catalytic systems to achieve desired outcomes. Without experimental data, any discussion of condensation reactions remains speculative.

Transformations Involving the Azetidine Ring System

The reactivity of the azetidine ring is largely dictated by its ring strain, which is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines. rsc.org This strain can be a driving force for various transformations.

Ring Expansion Reactions

Theoretical studies on simpler azetidines, such as N-isopropyl-2-chloromethyl azetidine, suggest that ring expansion to a 3-chloropyrrolidine (B169988) can occur. researchgate.net This type of reaction often proceeds through the formation of a bicyclic azetidinium ion intermediate, which is then opened by a nucleophile. researchgate.net For 1-(Azetidin-1-yl)-2-chloropropan-1-one, a similar intramolecular rearrangement could be envisioned, potentially leading to the formation of a larger heterocyclic system. However, the electronic influence of the N-acyl group would significantly impact the propensity for such a rearrangement, and no experimental studies have been published to confirm this pathway for the title compound.

Ring-Opening Reactions (Excluding those driven by chlorine substitution)

The azetidine ring can undergo ring-opening reactions under various conditions, often promoted by acids or electrophiles. nih.gov For N-substituted azetidines, intramolecular ring-opening by a pendant nucleophilic group has been observed. nih.gov In the case of 1-(Azetidin-1-yl)-2-chloropropan-1-one, the carbonyl oxygen of the amide could potentially act as an intramolecular nucleophile, particularly under acidic conditions, to promote ring opening. The stability of N-acyl azetidines is a subject of interest, as the delocalization of the nitrogen lone pair into the carbonyl group can influence the ring's stability and reactivity. nih.gov However, no specific studies detailing such ring-opening reactions for this compound are available.

Derivatization of the Azetidine Nitrogen Atom

The nitrogen atom in 1-(Azetidin-1-yl)-2-chloropropan-1-one is part of an amide linkage. As such, its nucleophilicity and basicity are significantly reduced compared to an N-alkyl azetidine. Direct derivatization at the nitrogen atom without cleavage of the acyl group is generally not a feasible reaction pathway under standard conditions. Reactions involving the nitrogen would likely require more drastic conditions that could lead to the cleavage of the amide bond or other transformations.

Mechanistic Investigations of Key Chemical Transformations

Due to the absence of published research on the chemical transformations of 1-(Azetidin-1-yl)-2-chloropropan-1-one, there are no mechanistic investigations to report. Any proposed mechanism for its reactions would be purely hypothetical and based on analogies to related, but distinct, chemical systems.

Derivatization and Analogues Synthesis of 1 Azetidin 1 Yl 2 Chloropropan 1 One

Design Principles for Structural Analogues

The design of structural analogues of 1-(azetidin-1-yl)-2-chloropropan-1-one is guided by principles of medicinal chemistry aimed at optimizing biological activity, selectivity, and pharmacokinetic properties. The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is a valuable pharmacophore due to its ability to introduce conformational constraints and improve metabolic stability. nih.govontosight.ai

Key design strategies include:

Bioisosteric Replacement: The azetidine ring can be replaced with other small, strained or unstrained heterocycles to explore different spatial arrangements and physicochemical properties. tcichemicals.comacs.org Similarly, the chlorine atom can be substituted with other halogens or functional groups to modulate reactivity and potential interactions with biological targets.

Structure-Activity Relationship (SAR) Studies: Systematic modifications of both the azetidine and propanone moieties are crucial for understanding how structural changes affect biological activity. nih.gov For instance, introducing substituents on the azetidine ring can probe specific binding pockets of a target protein.

Conformational Restriction: The inherent rigidity of the azetidine ring can be further controlled by introducing substituents or by incorporating it into bicyclic or spirocyclic systems. This can lead to enhanced binding affinity and selectivity.

Synthetic Strategies for Azetidine Ring Modifications

The azetidine ring of 1-(azetidin-1-yl)-2-chloropropan-1-one can be modified either by starting with a pre-functionalized azetidine before acylation or by direct modification of the N-acylated azetidine.

Common synthetic approaches include:

Synthesis of Substituted Azetidines: A variety of substituted azetidines can be synthesized through intramolecular cyclization of γ-amino alcohols or other suitable precursors. rsc.orgorganic-chemistry.org These can then be acylated with 2-chloropropanoyl chloride to yield the desired analogues.

Functionalization of the Azetidine Ring: The azetidine ring can be functionalized at the C2 or C3 positions. For example, 2-cyanoazetidines can serve as versatile intermediates for further transformations. researchgate.net

Ring Expansion and Fusion: The strained azetidine ring can undergo ring-expansion reactions to form larger heterocycles like pyrrolidines. researchgate.net It can also be fused with other rings to create novel polycyclic scaffolds.

Approaches for Propanone Chain Derivatization

The α-chloroketone moiety in 1-(azetidin-1-yl)-2-chloropropan-1-one is a key site for derivatization due to the electrophilic nature of the carbon atom bearing the chlorine. This allows for a wide range of nucleophilic substitution reactions.

| Nucleophile | Resulting Functional Group | Potential Application |

|---|---|---|

| Amines (R-NH2) | α-Aminoketone | Introduction of basic centers, hydrogen bond donors |

| Thiols (R-SH) | α-Thioketone | Modulation of lipophilicity, potential for disulfide bonding |

| Azide (N3-) | α-Azidoketone | Precursor for α-aminoketones or triazoles |

| Alcohols (R-OH) | α-Hydroxyketone | Introduction of hydrogen bond donors/acceptors |

| Carboxylates (R-COO-) | α-Acyloxyketone | Ester prodrugs, modification of solubility |

Generation of Compound Libraries Based on the Core Scaffold

The amenability of the 1-(azetidin-1-yl)-2-chloropropan-1-one scaffold to diversification makes it an excellent candidate for the generation of compound libraries for high-throughput screening. Parallel synthesis techniques can be employed to rapidly generate a large number of analogues.

A typical library synthesis would involve:

Scaffold Preparation: Synthesis of the core 1-(azetidin-1-yl)-2-chloropropan-1-one or a set of variously substituted azetidine precursors.

Parallel Derivatization: Reaction of the core scaffold(s) with a diverse set of building blocks in a multi-well plate format. For example, an array of different amines, thiols, and alcohols could be used to derivatize the propanone chain.

Purification and Characterization: Automated or semi-automated purification methods, followed by high-throughput characterization techniques such as LC-MS, are used to confirm the identity and purity of the library members.

This approach allows for the systematic exploration of the chemical space around the core scaffold, increasing the probability of identifying compounds with desired biological activities.

Stereochemical Control in Analogues Synthesis

The propanone chain of 1-(azetidin-1-yl)-2-chloropropan-1-one contains a stereocenter at the C2 position. The synthesis of stereochemically pure analogues is often crucial for understanding their interaction with chiral biological targets.

Strategies for achieving stereochemical control include:

Use of Chiral Starting Materials: Enantiomerically pure 2-chloropropanoic acid or its derivatives can be used in the initial acylation of azetidine to set the stereochemistry.

Asymmetric Synthesis: Chiral catalysts or auxiliaries can be employed to control the stereochemical outcome of reactions that create or modify the stereocenter. rsc.orgpharmaguideline.com For example, asymmetric alkylation or amination of a precursor ketone can provide access to specific enantiomers.

Chiral Resolution: Racemic mixtures of analogues can be separated into their constituent enantiomers using chiral chromatography or by derivatization with a chiral resolving agent.

The ability to synthesize and test individual enantiomers is critical for developing a comprehensive understanding of the structure-activity relationships of this class of compounds. researchgate.netmdpi.com

Computational Chemistry and Theoretical Studies of 1 Azetidin 1 Yl 2 Chloropropan 1 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(Azetidin-1-yl)-2-chloropropan-1-one, methods such as Density Functional Theory (DFT) can provide detailed insights into its electronic structure and reactivity. These calculations typically involve the use of a basis set, such as 6-311G, to approximate the molecular orbitals.

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to be reactive. For 1-(Azetidin-1-yl)-2-chloropropan-1-one, the presence of the electronegative chlorine and oxygen atoms, along with the strained azetidine (B1206935) ring, is expected to influence these frontier orbitals significantly.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. In the case of 1-(Azetidin-1-yl)-2-chloropropan-1-one, the carbonyl oxygen would be expected to be a region of high negative potential, while the hydrogen atoms and the carbon attached to the chlorine would exhibit positive potential.

Table 1: Calculated Electronic Properties of 1-(Azetidin-1-yl)-2-chloropropan-1-one

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.5 D |

Note: These values are hypothetical and representative of what could be obtained from DFT calculations.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis of 1-(Azetidin-1-yl)-2-chloropropan-1-one involves exploring the potential energy surface to identify stable conformers and the energy barriers between them. The azetidine ring is known for its puckered conformation, and the rotation around the N-C(O) and C(O)-CHCl bonds will lead to various spatial arrangements.

Computational methods can systematically rotate these bonds and calculate the corresponding energy to generate a potential energy landscape. This analysis can reveal the most stable (lowest energy) conformation of the molecule, as well as other low-energy conformers that may be present in equilibrium. The relative populations of these conformers can be estimated using the Boltzmann distribution. Understanding the preferred conformation is essential for predicting how the molecule might interact with other molecules, such as biological macromolecules. The unique structural and electronic properties of azetidines are increasingly being explored for applications beyond pharmaceuticals, including materials science and catalysis.

Reaction Mechanism Predictions via Computational Modeling

Computational modeling can be employed to predict and analyze potential reaction mechanisms involving 1-(Azetidin-1-yl)-2-chloropropan-1-one. The presence of the α-chloro ketone functional group suggests a high susceptibility to nucleophilic substitution reactions. Theoretical calculations can model the reaction pathway of, for example, an SN2 reaction where a nucleophile attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion.

Molecular Dynamics Simulations for Conformational Sampling

While conformational analysis provides a static picture of stable conformers, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time.

For 1-(Azetidin-1-yl)-2-chloropropan-1-one, an MD simulation would typically place the molecule in a solvent box (e.g., water) to mimic physiological conditions. The simulation would reveal how the molecule flexes, bends, and rotates, providing a more realistic picture of its conformational flexibility. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a protein. MD simulations are also valuable for studying the interactions between the molecule and the surrounding solvent molecules.

In Silico Prediction of Potential In Vitro Biological Interactions

In silico methods, particularly molecular docking, can be used to predict the potential of 1-(Azetidin-1-yl)-2-chloropropan-1-one to interact with biological targets such as proteins. Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The scoring functions then estimate the binding affinity.

Given the chemical structure of 1-(Azetidin-1-yl)-2-chloropropan-1-one, potential protein targets could include enzymes where the α-chloro ketone moiety could act as a covalent inhibitor. For instance, cysteine proteases have a nucleophilic cysteine residue in their active site that could potentially react with the electrophilic carbon atom of the α-chloro ketone.

A hypothetical docking study could be performed against a theoretical protein model. The results would provide a binding score, indicating the predicted strength of the interaction, and a predicted binding pose, showing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the molecule and the protein's amino acid residues. Such studies have been conducted on other azetidin-2-one (B1220530) derivatives to evaluate their potential as anticancer agents. nih.gov

Table 2: Hypothetical Docking Results of 1-(Azetidin-1-yl)-2-chloropropan-1-one with a Theoretical Protein Kinase Model

| Parameter | Value |

| Binding Affinity (kcal/mol) | -6.8 |

| Interacting Residues | LYS78, GLU95, LEU150 |

| Type of Interactions | Hydrogen bond with LYS78, Hydrophobic interactions with LEU150 |

Note: This data is for illustrative purposes and based on a hypothetical docking study.

Structure Activity Relationship Sar Studies for in Vitro Biological Interactions of 1 Azetidin 1 Yl 2 Chloropropan 1 One Analogues

Design of Compound Sets for SAR Investigations

The design of compound sets for SAR investigations of analogues of 1-(Azetidin-1-yl)-2-chloropropan-1-one typically involves systematic modifications of its core structure. This includes variations in the azetidine (B1206935) ring, the acyl substituent, and the chlorine atom. The goal is to explore the chemical space around the lead compound to identify key structural features that govern biological activity.

For instance, in the development of azetidine-based inhibitors, researchers often create libraries of compounds with diverse functionalities. nih.gov One common approach is to modify the substituents on the azetidine ring. This can involve introducing different alkyl or aryl groups to probe the steric and electronic requirements of the binding pocket. Another strategy is to alter the linker between the azetidine ring and other parts of the molecule. For example, in a series of azetidine amides developed as STAT3 inhibitors, the benzoic acid and cyclohexylbenzyl moieties of a lead compound were systematically varied to optimize potency and physicochemical properties. nih.govnih.gov

Furthermore, the synthesis of diverse azetidine-based scaffolds allows for the creation of libraries "pre-optimized" for specific requirements, such as those for central nervous system (CNS) applications. nih.gov The inclusion of functionalities like an aryl bromide or a pendant hydroxyl group can facilitate further diversification and attachment to solid supports for high-throughput screening. nih.gov

In the case of chloro-azetidinone analogues, which share the chloro-acyl functionality, compound sets are often designed by reacting different aromatic aldehydes with a precursor, leading to a variety of substituents on the azetidinone ring. nih.govresearchgate.net This allows for the investigation of how different electronic and steric properties of these substituents influence the biological activity.

Table 1: Representative Structural Modifications in Analogues for SAR Studies

| Core Scaffold | R1 (on Azetidine/Azetidinone) | R2 (Acyl portion) | R3 (Other) |

|---|---|---|---|

| Azetidine-2-carboxamide | Varied cyclic amino acids | Modified benzoic acids | Varied cyclohexylbenzyl moieties |

| 2-Azetidinone | Varied aryl groups | Chloroacetyl | N-aminoacetyl-benzothiazole |

Methodologies for In Vitro Biological Profiling and Target Screening

The in vitro biological profiling of 1-(Azetidin-1-yl)-2-chloropropan-1-one analogues involves a range of assays to determine their biological activity and identify their molecular targets. These methodologies are essential for understanding the mechanism of action and for guiding further optimization.

A common initial step is to screen the compounds against a panel of cell lines to assess their cytotoxic or antiproliferative activity. For example, a series of 2-azetidinone derivatives were evaluated for their in vitro anticancer activity against breast cancer (MCF7) cell lines. nih.gov Similarly, other azetidin-2-one (B1220530) derivatives have been tested for their cytotoxic activity against SiHa and B16F10 cancer cell lines. nih.gov

Once activity is observed, target-based assays are employed to identify the specific molecular interactions. For azetidine amides identified as STAT3 inhibitors, an electrophoretic mobility shift assay (EMSA) was used to measure the inhibition of STAT3 DNA-binding activity in vitro. nih.govnih.gov Isothermal titration calorimetry (ITC) can also be used to confirm direct binding to the target protein and determine the binding affinity. nih.govnih.gov

For analogues with potential antimicrobial activity, the compounds are typically screened against a panel of Gram-positive and Gram-negative bacteria and fungal strains. nih.govresearchgate.net The minimum inhibitory concentration (MIC) is a key parameter determined in these studies.

In the context of CNS-active compounds, in vitro profiling includes the assessment of properties like solubility, protein binding, metabolic stability, and permeability, which are crucial for blood-brain barrier penetration. nih.gov

Identification of Key Pharmacophoric Features for In Vitro Activity

Pharmacophore modeling is a powerful tool in drug design used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. nih.gov For analogues of 1-(Azetidin-1-yl)-2-chloropropan-1-one, identifying these features can guide the design of more potent and selective compounds.

While a specific pharmacophore model for 1-(Azetidin-1-yl)-2-chloropropan-1-one is not available, studies on related azetidine derivatives provide valuable insights. For a series of azetidine amides acting as STAT3 inhibitors, the key pharmacophoric elements include a central azetidine scaffold, a substituted benzoic acid moiety, and a cyclohexylbenzyl group. nih.govnih.gov The spatial arrangement of these groups is critical for high-affinity binding to the STAT3 protein.

In the case of antimicrobial 2-azetidinones, the β-lactam ring is a well-established pharmacophore. researchgate.net The presence of a chloro group at the 3-position and various aryl substituents at other positions of the ring significantly influences the antimicrobial potency. nih.govresearchgate.net

A pharmacophore model for a series of antibacterial compounds was generated using known active molecules, which included features like aromatic rings and hydrogen bond acceptors and donors. nih.gov Such models can then be used for virtual screening to identify new compounds with similar features.

Table 2: Potential Pharmacophoric Features for Azetidine-Based Analogues

| Feature | Description | Potential Role |

|---|---|---|

| Azetidine Ring | A four-membered saturated nitrogen-containing heterocycle. | Provides a rigid scaffold for the optimal orientation of other functional groups. enamine.net |

| Amide Linkage | Connects the azetidine ring to other parts of the molecule. | Can act as a hydrogen bond donor or acceptor, crucial for target interaction. |

| Chloro Group | An electron-withdrawing group. | May contribute to the reactivity of the molecule or interact with specific residues in the binding pocket. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Data

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net This approach is valuable for predicting the activity of new compounds and for understanding the physicochemical properties that are important for activity.

Several QSAR studies have been conducted on azetidine derivatives, providing a framework for how such an analysis could be applied to analogues of 1-(Azetidin-1-yl)-2-chloropropan-1-one. For instance, a QSAR study on azetidine-2-carbonitriles with antimalarial activity revealed that the descriptor SpMax2_Bhp, which is related to the molecule's polarizability, was the most influential in the model. nih.gov This finding was then used to design new derivatives with potentially enhanced activity.

In another study on antimicrobial 1,3,4-thiadiazole-2-yl azetidin-2-one derivatives, the best QSAR model indicated that thermodynamic and steric descriptors play an important role in the antimicrobial activity. chalcogen.ro Similarly, for a series of 2-azetidinone derivatives with antimicrobial and anticancer activities, QSAR models showed that the activities were governed by topological parameters. nih.gov

These studies demonstrate that QSAR models can be developed for azetidine-containing compounds to correlate their biological activities with various molecular descriptors. Such models can be instrumental in the rational design of novel analogues of 1-(Azetidin-1-yl)-2-chloropropan-1-one with improved potency.

Ligand-Based and Structure-Based Drug Design Approaches for In Vitro Target Modulation

Both ligand-based and structure-based drug design approaches are powerful strategies for the development of novel therapeutic agents. In the absence of a known three-dimensional structure of the biological target, ligand-based drug design relies on the knowledge of molecules that bind to the target to develop a pharmacophore model or a QSAR model. nih.gov

For analogues of 1-(Azetidin-1-yl)-2-chloropropan-1-one, a ligand-based approach would involve using a set of active and inactive molecules to build a predictive model. This model could then be used to screen virtual libraries of compounds to identify new potential hits. The pharmacophore modeling described in section 6.3 is a key component of ligand-based design.

Structure-based drug design, on the other hand, utilizes the three-dimensional structure of the target protein to design molecules that can bind to it with high affinity and selectivity. Molecular docking is a common technique used in structure-based design to predict the binding mode and affinity of a ligand to a target. For example, in a study of azetidin-2-one derivatives as potential anticancer agents, molecular docking was used to analyze the chemical interactions with the colchicine (B1669291) binding site of human α/β-tubulin. nih.gov

Fragment-based drug design is another approach where small, low-affinity molecules (fragments) that bind to the target are identified and then grown or linked together to create a more potent lead compound. enamine.net The conformationally restricted nature of the azetidine ring makes it an attractive scaffold for fragment-based design. enamine.net

By combining these computational approaches with synthetic chemistry and in vitro biological testing, it is possible to rationally design and optimize analogues of 1-(Azetidin-1-yl)-2-chloropropan-1-one for a desired biological activity.

Investigations into in Vitro Biological Targets and Mechanistic Insights of 1 Azetidin 1 Yl 2 Chloropropan 1 One and Its Analogues

Identification of Specific Enzyme Inhibition or Activation (In Vitro)

No studies have been identified that specifically investigate the inhibitory or activating effects of 1-(Azetidin-1-yl)-2-chloropropan-1-one on any enzyme. However, research on related azetidin-2-one (B1220530) derivatives has shown activity against certain enzymes. For instance, some 3-(3-guanidinopropyl)-azetidin-2-one derivatives have been evaluated as inhibitors of serine proteases like thrombin and plasmin sciencescholar.us. These studies indicate that the azetidinone core can serve as a scaffold for enzyme inhibitors, but the specific biological targets are highly dependent on the substituents on the azetidine (B1206935) ring.

Protein Alkylation and Covalent Modification Studies (In Vitro)

While no direct studies on protein alkylation by 1-(Azetidin-1-yl)-2-chloropropan-1-one have been published, the presence of a chloroacetamide functional group suggests a potential for covalent modification of proteins. Chloroacetamides are known alkylating agents that can react with nucleophilic residues on proteins, such as cysteine nih.govnih.gov. This reactivity is a key mechanism for the biological activity of some chloroacetamide-containing molecules. For example, chloroacetanilide herbicides have been shown to induce protein destabilization by targeting reactive cysteine residues nih.gov. It is plausible that 1-(Azetidin-1-yl)-2-chloropropan-1-one could act as a protein alkylating agent, but this has not been experimentally verified.

Elucidation of Molecular Pathways and Cellular Processes Affected (In Vitro, e.g., cell-free assays, isolated organelle studies)

Due to the absence of specific research on 1-(Azetidin-1-yl)-2-chloropropan-1-one, there is no information on the molecular pathways or cellular processes it may affect in in vitro systems. Studies on other azetidin-2-one derivatives have implicated them in processes such as apoptosis and regulation of the cytoskeleton, particularly in the context of cancer research cell.comresearchgate.net. These effects are often linked to the inhibition of specific cellular components, such as tubulin cell.comresearchgate.net. However, it is important to note that these findings are for structurally distinct analogues and cannot be directly extrapolated to 1-(Azetidin-1-yl)-2-chloropropan-1-one.

Mechanistic Characterization of In Vitro Interactions at a Molecular Level

A detailed mechanistic characterization of the molecular interactions of 1-(Azetidin-1-yl)-2-chloropropan-1-one is not possible without experimental data. For any potential biological activity, understanding the mechanism would require studies to identify the specific binding sites on target proteins, the nature of the chemical interactions (covalent or non-covalent), and the kinetics of these interactions. As no biological targets have been identified, such mechanistic information remains unknown.

Medicinal Chemistry Perspective: 1 Azetidin 1 Yl 2 Chloropropan 1 One As a Scaffold for Drug Discovery Research

Utility as a Privileged Structure or Building Block in Medicinal Chemistry

The term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple biological targets, thus serving as a versatile starting point for drug discovery. The 1-(azetidin-1-yl)-2-chloropropan-1-one scaffold embodies characteristics of both a privileged structure and a valuable synthetic building block.

The azetidine (B1206935) ring , a four-membered nitrogen-containing heterocycle, is increasingly recognized as a privileged scaffold in medicinal chemistry. pharmablock.comresearchgate.net Its strained nature imparts a high degree of molecular rigidity, which can be advantageous for binding to biological targets by reducing the entropic penalty upon binding. enamine.netrsc.org This rigidity allows for a more defined spatial orientation of substituents, aiding in the design of compounds with high affinity and selectivity. enamine.net Furthermore, the azetidine moiety can improve physicochemical properties such as solubility and metabolic stability compared to more common five- and six-membered rings. researchgate.netnih.gov

The α-chloro ketone moiety, on the other hand, serves as a reactive functional group, or "warhead," capable of forming covalent bonds with nucleophilic residues (such as cysteine, serine, or histidine) in the active site of enzymes. myskinrecipes.com This ability to act as a covalent inhibitor can lead to prolonged duration of action and high potency. nih.govnih.gov The reactivity of the α-chloro ketone can be modulated by the surrounding chemical environment, allowing for a degree of control over its selectivity towards the intended target. daneshyari.com

As a building block, 1-(azetidin-1-yl)-2-chloropropan-1-one provides a straightforward method for introducing both the azetidine ring and a reactive electrophilic center into a larger molecule. This is particularly valuable as the synthesis of functionalized azetidines can be challenging. researchgate.netnih.gov The compound can be used in various chemical reactions to construct more complex molecular architectures, making it a useful intermediate in the synthesis of compound libraries for high-throughput screening. enamine.netlifechemicals.com

Table 1: Key Features of the Azetidine and α-Chloro Ketone Moieties

| Moiety | Key Features in Medicinal Chemistry |

|---|

| Azetidine Ring | - Imparts molecular rigidity, reducing entropic penalty of binding. enamine.net

Strategies for Lead Compound Identification and Optimization (Pre-clinical, in vitro focus)

Identifying and optimizing lead compounds are crucial steps in the drug discovery pipeline. danaher.com For a scaffold like 1-(azetidin-1-yl)-2-chloropropan-1-one, several in vitro strategies can be employed.

Lead Compound Identification:

High-Throughput Screening (HTS): Large libraries of compounds derived from the 1-(azetidin-1-yl)-2-chloropropan-1-one scaffold can be synthesized and screened against a specific biological target. numberanalytics.com HTS allows for the rapid identification of "hits"—molecules that exhibit activity against the target. numberanalytics.com

Fragment-Based Drug Design (FBDD): In this approach, smaller molecular fragments, such as the azetidine ring itself, are screened for weak binding to the target. numberanalytics.com Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead compound. The 1-(azetidin-1-yl)-2-chloropropan-1-one scaffold can be used to elaborate on initial fragment hits.

Covalent Inhibitor Screening: Specific screening platforms designed to identify covalent inhibitors can be utilized. These assays often involve measuring the time-dependent inhibition of an enzyme or the irreversible binding to a target protein, often using mass spectrometry. axxam.com

Lead Compound Optimization: Once a lead compound is identified, the focus shifts to optimizing its properties, such as potency, selectivity, and metabolic stability, through iterative chemical modifications. nih.gov

Structure-Activity Relationship (SAR) Studies: SAR studies involve systematically modifying the structure of the lead compound and evaluating the impact on its biological activity. For derivatives of 1-(azetidin-1-yl)-2-chloropropan-1-one, modifications could include:

Substitution on the azetidine ring: Adding substituents to the 2- or 3-position of the azetidine ring can explore new binding interactions and improve potency.

Modification of the alkyl chain: Altering the length or branching of the propane (B168953) chain can affect the positioning of the α-chloro ketone warhead within the active site.

Replacement of the chlorine atom: While this would move away from the α-chloro ketone, exploring other halogens (e.g., fluorine, bromine) can modulate reactivity.

Improving Selectivity: A key challenge with covalent inhibitors is ensuring they only react with the intended target. nih.gov Selectivity can be improved by optimizing the non-covalent interactions between the inhibitor and the target protein. By designing the molecule to have a high initial binding affinity (Ki) for the target, the likelihood of off-target covalent reactions is reduced. nih.gov

In Vitro Metabolism Studies: Early assessment of metabolic stability is crucial. nih.gov Incubating lead compounds with liver microsomes or hepatocytes can identify potential metabolic liabilities. The azetidine ring is often incorporated to improve metabolic stability, but the entire molecule must be evaluated. nih.gov

Table 2: In Vitro Lead Identification and Optimization Strategies

| Strategy | Description | Focus for Azetidine-Chloro Ketone Scaffold |

|---|---|---|

| High-Throughput Screening (HTS) | Rapid screening of large compound libraries against a biological target. numberanalytics.com | Screening libraries of derivatives to identify initial "hits". |

| Fragment-Based Drug Design (FBDD) | Screening small molecular fragments for weak binding, followed by elaboration. numberanalytics.com | Using the azetidine moiety as a starting fragment and building upon it. |

| Structure-Activity Relationship (SAR) | Systematically modifying the lead compound to understand the impact on activity. | Modifying the azetidine ring and the alkyl chain to improve potency. |

| Selectivity Profiling | Assessing the inhibitor's activity against a panel of related and unrelated targets. | Optimizing non-covalent interactions to minimize off-target reactivity. |

| Metabolic Stability Assays | Evaluating the compound's stability in the presence of metabolic enzymes. nih.gov | Assessing the metabolic fate of the entire molecule in vitro. |

Bioisosteric Replacements and Scaffold Hopping Strategies (For in vitro activity)

Bioisosteric replacement and scaffold hopping are medicinal chemistry strategies used to design new compounds with improved properties while retaining biological activity. drughunter.comniper.gov.in

Bioisosteric Replacements: Bioisosteres are functional groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. drughunter.com

For the Azetidine Ring: The azetidine ring itself can be considered a bioisostere for larger, more flexible rings like piperidine or morpholine, often leading to improved properties. tcichemicals.comresearchgate.net Other potential bioisosteric replacements for the azetidine moiety include:

Oxetane: An oxygen-containing four-membered ring that can mimic the polarity and rigidity of azetidine.

Cyclobutane: A non-polar four-membered ring that maintains the conformational rigidity.

Pyrrolidine: A five-membered nitrogen-containing ring that offers a different vector for substituents.

For the α-Chloro Ketone Moiety: The α-chloro ketone is a reactive electrophile. Other electrophilic "warheads" can be used as bioisosteric replacements to target nucleophilic residues, each with different reactivity profiles:

Epoxides: Three-membered cyclic ethers that can be opened by nucleophiles.

Acrylamides: Can undergo Michael addition with nucleophiles like cysteine.

Nitriles: Can act as reversible covalent inhibitors. nih.gov

Boronic acids: Can form reversible covalent bonds with serine residues. nih.gov

Scaffold Hopping: Scaffold hopping involves replacing the central core of a molecule with a chemically different scaffold while maintaining the spatial arrangement of key binding groups. uniroma1.itnih.gov This can lead to the discovery of novel chemical series with improved properties or new intellectual property. niper.gov.in Starting from a lead compound containing the 1-(azetidin-1-yl)-2-chloropropan-1-one scaffold, a medicinal chemist might:

Replace the azetidine-amide core: A computational search could identify other small, rigid ring systems that can present the chloro-propyl side chain in a similar orientation.

Ring-opening or closure strategies: The azetidine ring could be conceptually "opened" to an acyclic amine, or a larger ring could be formed by incorporating parts of the side chain. bhsai.org

Challenges and Opportunities in Designing Compounds with Azetidine-Chloro Ketone Moieties

While the 1-(azetidin-1-yl)-2-chloropropan-1-one scaffold offers significant potential, it also presents several challenges that must be addressed during the drug design process.

Challenges:

Synthetic Complexity: The synthesis of substituted azetidines can be difficult due to the inherent ring strain. rsc.orgresearchgate.net Developing efficient and scalable synthetic routes to a diverse range of derivatives is a key challenge. researchgate.net

Reactivity and Selectivity of the Warhead: α-Chloro ketones are reactive electrophiles and can potentially react with off-target nucleophiles, leading to toxicity. nih.gov Achieving a balance between sufficient reactivity for on-target engagement and minimal off-target reactivity is a major hurdle. daneshyari.com The design of highly selective covalent inhibitors requires careful optimization of non-covalent interactions. nih.gov

Opportunities:

Targeting "Undruggable" Proteins: Covalent inhibitors are particularly useful for targeting proteins with shallow binding pockets that are difficult to inhibit with traditional non-covalent binders. nih.gov The azetidine-chloro ketone scaffold provides a starting point for developing such inhibitors.

Novel Chemical Space: The combination of an azetidine ring and an α-chloro ketone is not widely explored in existing drug molecules. This presents an opportunity to create novel compounds with unique biological activities and to secure new intellectual property. nih.gov

Modularity: The scaffold is modular, allowing for systematic modifications to the azetidine ring, the linker, and the reactive group. This modularity facilitates rapid SAR exploration and optimization of properties.

Advanced Spectroscopic and Chromatographic Methods in the Research of 1 Azetidin 1 Yl 2 Chloropropan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation of Intermediates and Complex Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including 1-(Azetidin-1-yl)-2-chloropropan-1-one and its synthetic intermediates. hyphadiscovery.comresearchgate.netpitt.edu One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each atom. For 1-(Azetidin-1-yl)-2-chloropropan-1-one, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the azetidine (B1206935) ring, the methine proton at the chiral center, and the methyl protons. The electronegativity of the chlorine atom and the carbonyl group would cause a significant downfield shift for the adjacent methine proton. docbrown.info

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | ¹H Multiplicity |

|---|---|---|---|---|

| Azetidine C2'/C4' | CH₂ | ~4.1 - 4.3 | ~55 - 60 | t |

| Azetidine C3' | CH₂ | ~2.2 - 2.4 | ~15 - 20 | quintet |

| Carbonyl | C=O | - | ~168 - 172 | - |

| Propane (B168953) C2 | CH | ~4.5 - 4.7 | ~50 - 55 | q |

| Propane C3 | CH₃ | ~1.6 - 1.8 | ~20 - 25 | d |

Mass Spectrometry (MS) for Reaction Monitoring and In Vitro Metabolite Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. americanpharmaceuticalreview.com In the synthesis of 1-(Azetidin-1-yl)-2-chloropropan-1-one, which likely involves an acylation reaction, MS can be employed for real-time reaction monitoring. waters.com Techniques like Atmospheric Solids Analysis Probe (ASAP) or Direct Analysis in Real Time (DART) allow for the rapid analysis of reaction mixtures with minimal sample preparation, enabling chemists to track the consumption of reactants and the formation of the desired product. waters.com

Tandem mass spectrometry (MS/MS) is invaluable for structural confirmation and for identifying metabolites. axispharm.com In an MS/MS experiment, a precursor ion corresponding to the protonated molecule [M+H]⁺ is selected and fragmented, yielding a characteristic pattern of product ions. This fragmentation pattern serves as a fingerprint for the molecule, confirming its identity.

For in vitro metabolite identification, the compound is incubated with liver microsomes, hepatocytes, or other biological systems. bioivt.com Subsequent analysis of the incubation mixture by LC-MS/MS can identify potential metabolites. For 1-(Azetidin-1-yl)-2-chloropropan-1-one, expected metabolic pathways could include hydroxylation on the azetidine ring or displacement of the chlorine atom, for example, by glutathione. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of these metabolites. axispharm.combioivt.com

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|---|

| 148.05 [C₆H₁₁ClNO]⁺ | 112.03 | Loss of HCl |

| 91.04 | [CH₃CHClCO]⁺ fragment | |

| 86.06 | [Azetidine-C=O]⁺ fragment | |

| 57.06 | [Azetidine]⁺ fragment |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination of Analogues and Complexes

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. acs.org While obtaining a suitable single crystal of 1-(Azetidin-1-yl)-2-chloropropan-1-one itself may be challenging, this technique is crucial for characterizing stable intermediates, derivatives, or analogues. nih.govnih.gov For a chiral molecule like this, X-ray crystallography provides an unambiguous determination of the absolute configuration (R or S) of the stereocenter, which is paramount in pharmaceutical research.

The process involves growing a high-quality single crystal, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the precise atomic positions, bond lengths, bond angles, and torsional angles can be determined. nih.govresearchgate.net This detailed structural information is invaluable for understanding intermolecular interactions in the solid state, such as hydrogen bonding or van der Waals forces, which influence the compound's physical properties. In medicinal chemistry, determining the crystal structure of a ligand bound to its biological target (e.g., an enzyme) can provide critical insights for structure-based drug design. nih.gov

| Parameter | Typical Value/Description |

|---|---|

| Crystal system | e.g., Monoclinic, Orthorhombic |

| Space group | e.g., P2₁/c |

| Unit cell dimensions (Å) | a, b, c dimensions |

| Unit cell angles (°) | α, β, γ angles |

| Resolution (Å) | Typically < 1.0 for small molecules |

| R-factor (%) | Measure of agreement, typically < 5% |

Chromatographic Techniques (HPLC, GC, SFC) for Purification and Purity Assessment in Research Synthesis

Chromatography is essential for the separation, purification, and purity analysis of synthesized compounds. axispharm.com The choice of technique depends on the analyte's properties, such as volatility, polarity, and chirality.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purification and analysis of a wide range of compounds. axispharm.com For a polar molecule like 1-(Azetidin-1-yl)-2-chloropropan-1-one, reversed-phase HPLC using a C18 column with a water/acetonitrile or water/methanol mobile phase would be a standard method for purity assessment. Preparative HPLC can be used to isolate the compound from reaction byproducts on a larger scale.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. thermofisher.com Direct analysis of 1-(Azetidin-1-yl)-2-chloropropan-1-one by GC may be possible, but derivatization is often employed for similar chloropropanols to improve volatility and peak shape. gavinpublishers.comresearchgate.netagriculturejournals.cz GC is highly effective for detecting small volatile impurities that may not be visible by HPLC.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase HPLC, particularly for chiral separations. chiraltech.comselvita.com Since 1-(Azetidin-1-yl)-2-chloropropan-1-one is chiral, SFC using a chiral stationary phase (CSP) would be the method of choice for separating its enantiomers. chromatographyonline.comnih.gov The use of supercritical CO₂ as the main mobile phase component allows for faster separations and reduced solvent consumption compared to HPLC. selvita.comchromatographyonline.com Analytical SFC can determine the enantiomeric excess (ee) of a synthesized sample, while preparative SFC can be used to isolate the individual enantiomers for further study. chromatographyonline.com

| Technique | Stationary Phase | Mobile Phase | Application |

|---|---|---|---|

| HPLC (Reversed-Phase) | C18 (ODS) | Acetonitrile/Water Gradient | Purity Assessment, Purification |

| GC | DB-5MS or similar | Helium (carrier gas) | Volatile Impurity Profiling |

| SFC (Chiral) | Polysaccharide-based CSP | CO₂ / Methanol (+ additive) | Enantiomeric Separation & Purity |

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS, GC-MS, NMR-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detector, provide a comprehensive analysis of complex mixtures. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most powerful and widely used hyphenated technique in pharmaceutical research. americanpharmaceuticalreview.comaxispharm.com It combines the superior separation capabilities of HPLC with the high sensitivity and structural information provided by MS. LC-MS is routinely used to analyze reaction mixtures, identify impurities and degradation products, and perform metabolite profiling studies. nih.govresearchgate.net The retention time from the LC provides an additional layer of identification alongside the mass spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds. thermofisher.com In the context of 1-(Azetidin-1-yl)-2-chloropropan-1-one synthesis, GC-MS would be ideal for identifying volatile starting materials, solvents, or byproducts. gavinpublishers.comshimadzu.com Derivatization can extend its applicability to less volatile compounds. nih.gov

NMR-MS represents a more specialized but incredibly powerful combination. While online LC-NMR-MS is technically complex, offline coupling—where fractions from an LC separation are collected for subsequent NMR and MS analysis—is more common. This approach is particularly useful for the definitive structural elucidation of unknown impurities or metabolites, combining the separation power of LC with the unambiguous structural information from NMR and the sensitive detection of MS. hyphadiscovery.com

| Technique | Primary Application in Research of 1-(Azetidin-1-yl)-2-chloropropan-1-one |

|---|---|

| LC-MS/MS | Reaction monitoring, impurity profiling, quantitative analysis, metabolite identification. |

| GC-MS | Analysis of volatile starting materials, byproducts, and residual solvents; analysis after derivatization. |

| NMR-MS (offline) | Unambiguous structure elucidation of isolated, unknown impurities or complex metabolites. |

Future Research Directions and Perspectives on 1 Azetidin 1 Yl 2 Chloropropan 1 One

Exploration of Novel Synthetic Methodologies

The conventional synthesis of 1-(Azetidin-1-yl)-2-chloropropan-1-one likely involves the acylation of azetidine (B1206935) with 2-chloropropanoyl chloride. Future research could focus on developing more efficient, safer, and environmentally friendly synthetic methods.

Key Research Areas:

Catalytic Amide Bond Formation: Investigating the use of catalysts to promote the direct condensation of 2-chloropropanoic acid and azetidine would be a greener alternative to using acyl chlorides, avoiding the formation of corrosive byproducts. sciepub.com

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer better control over reaction parameters, improve safety, and allow for easier scalability.

Enzymatic Synthesis: A recent study has demonstrated the use of evolved flavin-dependent "ene"-reductases to catalyze the coupling of α,α-dichloroamides with alkenes to produce α-chloroamides with high enantioselectivity. nih.gov Adapting such photoenzymatic methods could provide a route to chiral versions of 1-(Azetidin-1-yl)-2-chloropropan-1-one.

Table 1: Comparison of Potential Synthetic Methodologies

Discovery of New Chemical Transformations and Rearrangements

The presence of both an electrophilic α-chloro carbon and a strained azetidine ring suggests a rich reactive landscape for 1-(Azetidin-1-yl)-2-chloropropan-1-one.

Potential Transformations to Explore:

Nucleophilic Substitution: The chlorine atom is a good leaving group, making the α-carbon susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, azides). nih.gov This could lead to a diverse library of derivatives with potential biological activities.

Ring-Opening Reactions: The strain in the four-membered azetidine ring makes it susceptible to ring-opening reactions under acidic or certain nucleophilic conditions. nih.govambeed.com Investigating these reactions could lead to novel linear amino amides.

Radical Reactions: Atom transfer radical cyclization could be explored if an appropriately positioned double bond is introduced into the molecule. nih.gov

Identification of Additional In Vitro Biological Targets

While no specific biological targets for 1-(Azetidin-1-yl)-2-chloropropan-1-one have been reported, its structural motifs are present in biologically active compounds.

Future Research Focus:

Screening against Proteases: α-Haloamides can act as covalent inhibitors of certain proteases. Screening against various protease families could identify potential enzymatic targets.

Antimicrobial Activity: Azetidine-containing compounds have been investigated for their antimicrobial properties. researchgate.net The compound and its derivatives could be tested against a panel of bacterial and fungal strains.

Anticancer Activity: The azetidine ring is a component of some anticancer agents. researchgate.net In vitro screening against various cancer cell lines could reveal potential cytotoxic effects. For instance, azetidinyl ketolides have been discovered for the treatment of respiratory tract infections. nih.gov

Development of Advanced Computational Models for Reactivity and Interaction Prediction

Computational chemistry can provide valuable insights into the properties and potential interactions of 1-(Azetidin-1-yl)-2-chloropropan-1-one.

Modeling Approaches:

Conformational Analysis: The azetidine ring can adopt a puckered conformation, and the rotational barrier around the amide bond can lead to different conformers. capes.gov.brnih.govresearchgate.net Computational studies can predict the preferred conformations in different environments, which is crucial for understanding its reactivity and biological interactions.

Reactivity Prediction: Quantum mechanical calculations can be used to model the transition states of potential reactions, helping to predict the feasibility and stereochemical outcomes of different chemical transformations.

Molecular Docking: If potential biological targets are identified, molecular docking simulations can be used to predict the binding mode and affinity of the compound, guiding the design of more potent derivatives.

Integration with High-Throughput Screening for In Vitro Activity

The reactivity of the α-chloro amide moiety makes 1-(Azetidin-1-yl)-2-chloropropan-1-one an interesting candidate for inclusion in high-throughput screening (HTS) libraries, particularly those focused on covalent inhibitors.

Strategies for HTS Integration:

Covalent Fragment Libraries: The compound could be included in libraries of reactive fragments for screening against a wide range of biological targets. researchgate.net

Diversity-Oriented Synthesis: A library of derivatives could be synthesized by reacting the parent compound with a variety of nucleophiles, and this library could then be screened for various biological activities.

Potential for Applications in Materials Science

The strained azetidine ring offers potential for ring-opening polymerization, which could be exploited in materials science.

Possible Applications:

Polymer Synthesis: Cationic ring-opening polymerization of azetidines can lead to polyamines. rsc.orgacs.orgutwente.nl Investigating the polymerization of 1-(Azetidin-1-yl)-2-chloropropan-1-one could lead to novel functional polymers with pendant α-chloro amide groups, which could be further modified.

Cross-linking Agents: The reactive nature of the compound could potentially be used for cross-linking other polymers.

Green Chemistry Approaches in its Synthesis and Derivatization

Applying the principles of green chemistry to the synthesis and subsequent reactions of 1-(Azetidin-1-yl)-2-chloropropan-1-one is an important area for future research.

Green Chemistry Principles to Apply:

Use of Greener Solvents: The synthesis of amides from acid chlorides has been successfully demonstrated in bio-based solvents like Cyrene™ and even in aqueous surfactant solutions, which reduces the reliance on toxic organic solvents. rsc.orgacs.org

Safer Chlorinating Agents: For the α-chlorination step in the synthesis of the precursor, exploring safer and more environmentally benign chlorinating agents, such as trichloroisocyanuric acid, could be a valuable research direction. researchgate.net

Q & A

Basic Questions

Q. What are the established synthetic protocols for 1-(Azetidin-1-yl)-2-chloropropan-1-one, and how are they optimized for reproducibility?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions, typically using azetidine derivatives (e.g., azetidine-HCl) and chlorinated carboxylic acids. For example, GP-1 or GP-7 protocols involve reacting stoichiometric equivalents (5–20 mmol) of azetidine-HCl with 2-chloropropionic acid derivatives under inert conditions. Purification is achieved via silica gel column chromatography (hexane/ethyl acetate gradients), yielding colorless oils with typical yields of 71–76% .

- Key Data : NMR characterization (¹H/¹³C) reveals diagnostic signals: δ ~2.5–3.5 ppm (azetidine N–CH₂), δ ~4.0–4.5 ppm (carbonyl-adjacent CH₂), and δ ~1.8–2.2 ppm (chlorinated CH₃). HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 162.0584) .

Q. Which spectroscopic techniques are critical for confirming the identity and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using DEPT-135/HSQC to resolve overlapping signals (e.g., azetidine ring protons vs. chloropropanone backbone) .

- FT-IR : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and C–Cl vibrations at ~550–750 cm⁻¹ .

- HRMS : Use electrospray ionization (ESI) with <2 ppm mass accuracy to validate molecular formula .

Q. How should crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction?

- Methodology : Slow evaporation of saturated solutions in polar aprotic solvents (e.g., acetone/DCM mixtures) at 4°C promotes crystal growth. For related azetidine derivatives, monoclinic systems (space group P2₁/c) with unit cell parameters (a = 7.2–7.3 Å, b = 12.3–12.4 Å, c = 10.7–10.8 Å, β = 101.1–101.2°) are common. Hydrogen bonding (e.g., C=O⋯H–N) often drives packing .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structure refinement?

- Methodology :

- Software : Use SHELXL for refinement, leveraging its robust handling of twinned data via the TWIN/BASF commands. For disorder, apply PART/SUMP constraints to model split positions .